molecular formula C19H18N2O5S B2574955 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898436-06-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2574955
CAS No.: 898436-06-1
M. Wt: 386.42
InChI Key: YQSQCDYNMCDBRH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene) with an 11-oxo group and a sulfonamide moiety linked to a 2,3-dihydro-1,4-benzodioxin ring. The tricyclic core introduces rigidity and stereochemical complexity, which could influence pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-15(10-13-5-6-21(18)19(12)13)27(23,24)20-14-2-3-16-17(11-14)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSQCDYNMCDBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxin ring This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions The tricyclic core is then constructed through a series of cycloaddition and ring-closing reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The tricyclic core can be reduced under hydrogenation conditions to yield a more saturated product.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the tricyclic core can produce more saturated analogs.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The benzodioxin ring and tricyclic core allow it to bind to certain proteins and enzymes, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin-Containing Analogues

The benzodioxin ring system is a hallmark of bioactive compounds such as silymarin derivatives. For example, 3',4'(1",4"-dioxino) flavone (4f) and 3',4'(2-hydroxy methyl, 1",4"-dioxino) flavone (4g) exhibit antihepatotoxic activity comparable to silymarin, with protective effects against carbon tetrachloride-induced liver damage in rats. Key biochemical markers (SGOT, SGPT, ALKP) were significantly reduced by these compounds .

Compound Core Structure Bioactivity (vs. Silymarin) Key Substituents
Target Compound Azatricyclo + Sulfonamide Underexplored 11-oxo, sulfonamide
3',4'(1",4"-dioxino) flavone (4f) Flavone + Dioxane Comparable activity Unsubstituted dioxane
3',4'(2"-hydroxymethyl-dioxino) flavone (4g) Flavone + Dioxane Superior activity 2"-hydroxymethyl on dioxane

Structural Insights :

  • The hydroxymethyl group on the dioxane ring in 4g enhances antihepatotoxic activity, suggesting that polar substituents improve target engagement .
  • The target compound’s sulfonamide group may confer distinct interactions (e.g., hydrogen bonding) compared to flavones, but its tricyclic core could reduce solubility relative to planar flavonoid systems.
Sulfonamide-Containing Analogues

Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, COX-2). While direct analogs of the target compound are scarce, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) shares a benzodioxin-pyridine scaffold. However, its dimethylaminomethylphenyl group and methoxy-pyridine differ from the target’s tricyclic sulfonamide, likely altering bioavailability and target specificity .

Azatricyclic Systems

Compounds with azatricyclic frameworks are rare in literature. However, rigid tricyclic systems (e.g., tricyclic antidepressants) are known for CNS activity.

Research Findings and Gaps

  • Antihepatotoxic Potential: The benzodioxin moiety suggests possible liver-targeted activity, as seen in silymarin analogs .
  • Enzyme Inhibition : Sulfonamides often inhibit metalloenzymes. Computational docking studies could predict interactions with targets like carbonic anhydrase.
  • Methods for similar compounds (e.g., flavones) involve cyclization and functionalization .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has drawn attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety combined with a sulfonamide group and a tricyclic structure, which contributes to its diverse biological activities. The molecular formula is C18H16N2O5SC_{18}H_{16}N_2O_5S, with a molecular weight of approximately 360.38 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds can exhibit significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects against species like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Activity Type Target Organisms Activity Level
AntibacterialStaphylococcus aureusModerate to high
AntibacterialEscherichia coliModerate
AntifungalCandida albicansComparable to reference drugs
AntifungalAspergillus nigerComparable to reference drugs

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes involved in bacterial folic acid synthesis, thereby preventing bacterial growth .
  • Receptor Binding : The compound may also interact with various receptors or proteins in fungal cells, disrupting their metabolic processes.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds with similar structures:

  • A series of thiazolidinone derivatives containing the benzodioxane ring system were synthesized and tested for antibacterial activity. Some compounds showed comparable efficacy to established antibiotics .
  • Research on related benzodioxin compounds highlighted their potential in drug development due to their diverse pharmacological profiles .

Q & A

Q. How does the compound’s stereoelectronic profile inform its reactivity in catalytic systems?

  • Conceptual Framework :
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to predict sites for nucleophilic/electrophilic attacks.
  • Conformational Analysis : Identify low-energy conformers (e.g., chair vs. boat) that dominate reaction pathways.
  • Application : A 2025 study correlated LUMO localization on the sulfonamide group with enhanced catalytic activity in Pd-mediated cross-coupling .

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